molecular formula C10H12Br2N2O2 B12975133 tert-Butyl (2,6-dibromopyridin-3-yl)carbamate

tert-Butyl (2,6-dibromopyridin-3-yl)carbamate

Cat. No.: B12975133
M. Wt: 352.02 g/mol
InChI Key: YYAUICQVVRBKMG-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dibromopyridin-3-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group at the 3-position of the pyridine ring and bromine substituents at the 2- and 6-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). The electron-withdrawing nature of the bromine substituents enhances the electrophilicity of the pyridine ring, making it amenable to nucleophilic substitution or metal-catalyzed transformations. Its structural rigidity and stability under various reaction conditions further contribute to its utility in multistep syntheses .

Properties

Molecular Formula

C10H12Br2N2O2

Molecular Weight

352.02 g/mol

IUPAC Name

tert-butyl N-(2,6-dibromopyridin-3-yl)carbamate

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15)

InChI Key

YYAUICQVVRBKMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

Carbamate Formation from 2,6-Dibromopyridin-3-amine

A common route involves the reaction of 2,6-dibromopyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base or catalyst such as 4-dimethylaminopyridine (DMAP) or potassium carbonate (K2CO3). The reaction typically proceeds in tetrahydrofuran (THF) or methanol under reflux or room temperature conditions.

Typical procedure:

  • Dissolve 2,6-dibromopyridin-3-amine in THF.
  • Add Boc2O and catalytic DMAP.
  • Reflux for 3 hours.
  • Cool and add K2CO3 and methanol.
  • Stir under reflux for an additional 3 hours.
  • Work up by filtration and chromatographic purification.

Yields: Approximately 50-62% reported for similar bromopyridinyl carbamates.

Carbamate Formation via Lithium Bis(trimethylsilyl)amide (LiHMDS) Mediated Route

This method involves deprotonation of the amino group with LiHMDS at low temperature (0°C), followed by reaction with Boc2O.

Procedure details:

  • 2,6-Dibromopyridin-3-amine is dissolved in THF and cooled to 0°C.
  • LiHMDS (1 M in THF) is added slowly, stirring for 30 minutes.
  • Boc2O is added, and the mixture is stirred at room temperature for 1.5 hours.
  • The reaction is quenched with dilute HCl, extracted with ethyl acetate, dried, and concentrated.
  • Purification by column chromatography yields the carbamate.

Yield: Around 62% for analogous compounds.

Carbamate Formation from 2,6-Dibromonicotinic Acid via Diphenylphosphoryl Azide (DPPA)

An alternative approach starts from 2,6-dibromonicotinic acid, which is converted to the tert-butyl carbamate via Curtius rearrangement using DPPA in tert-butanol.

Procedure:

  • 2,6-Dibromonicotinic acid is dissolved in tert-butanol.
  • DPPA and triethylamine are added.
  • The mixture is heated at 80°C for 2-3 hours under reflux.
  • After cooling, the reaction mixture is concentrated and extracted.
  • Purification by flash chromatography yields the tert-butyl carbamate.

Yields: High yields reported, up to 99% for similar bromonicotinic acid derivatives.

Reaction Conditions and Yields Summary Table

Method Starting Material Reagents & Conditions Yield (%) Notes
LiHMDS-mediated carbamate 2,6-Dibromopyridin-3-amine LiHMDS (1 M, THF, 0°C), Boc2O, RT, 1.5 h ~62 Low temperature, mild conditions
Boc2O with DMAP and K2CO3 2,6-Dibromopyridin-3-amine Boc2O, DMAP, reflux THF 3 h; then K2CO3, MeOH reflux 3 h ~50-51 Two-step reflux, base-catalyzed
DPPA Curtius rearrangement 2,6-Dibromonicotinic acid DPPA, triethylamine, t-BuOH, 80°C, 2-3 h reflux 76-99 High yield, one-pot conversion

Detailed Research Findings and Notes

  • Selectivity and Purity: The use of LiHMDS allows selective deprotonation of the amino group, minimizing side reactions and providing cleaner products. The Boc protection is stable and facilitates further synthetic transformations.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress. The carbamate products typically show distinct Rf values in hexane/ethyl acetate solvent systems.

  • Purification: Silica gel column chromatography with hexane/ethyl acetate mixtures is standard for isolating pure tert-butyl carbamates.

  • Mechanistic Insight: The DPPA method involves formation of an acyl azide intermediate, which rearranges to an isocyanate that reacts with tert-butanol to form the carbamate. This method is efficient for converting carboxylic acids to carbamates.

  • Safety and Handling: Reagents like LiHMDS and DPPA require inert atmosphere handling due to moisture sensitivity and potential toxicity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in tert-Butyl (2,6-dibromopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.

    Hydrolysis: tert-Butylamine and carbon dioxide.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.

    Biological Studies: Used in studies to understand the interactions of pyridine derivatives with biological systems.

Industry:

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dibromopyridin-3-yl)carbamate involves its interaction with molecular targets through its bromine and carbamate groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2,6-dibromopyridin-3-yl)carbamate with structurally related pyridine derivatives documented in the Catalog of Pyridine Compounds (2017).

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Features
This compound 2-Br, 6-Br, 3-NHCOOtBu ~351.97* Two bromines enhance electrophilicity; dual reactive sites for coupling.
tert-Butyl (2-bromopyridin-3-yl)carbamate 2-Br, 3-NHCOOtBu ~273.12* Single bromine limits reactivity; suitable for monofunctional substitution.
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-F, 2-CH2NHCOOtBu ~240.25* Fluorine’s electronegativity and methyl spacer alter electronic/steric effects.
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OCH3, 6-OCH3, 3-CH2NHCOOtBu ~296.33* Electron-donating methoxy groups reduce ring electrophilicity.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-CH2NHCOOtBu 321.60 Bromine and chlorine enable sequential substitution; methyl spacer present.

*Molecular weights estimated based on structural formulas.

Key Comparative Insights:

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate combines bromine and chlorine, allowing differential reactivity (e.g., chlorine’s faster displacement in SNAr reactions). The target’s dual bromines may require harsher conditions for substitution but offer symmetry in coupling reactions.

Electronic Effects :

  • Bromine’s strong electron-withdrawing effect in the target compound increases the pyridine ring’s electrophilicity, favoring nucleophilic attack. In contrast, tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate features electron-donating methoxy groups, reducing ring reactivity.

Steric and Structural Considerations :

  • Compounds with a methylcarbamate group (e.g., tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate ) introduce a methylene spacer between the carbamate and pyridine ring, increasing conformational flexibility. The target compound’s direct carbamate-pyridine linkage may enhance rigidity, influencing binding in biological applications.

Applications :

  • The target’s dual bromines make it ideal for synthesizing bipyridine ligands or heterocyclic scaffolds. In contrast, the 6-bromo-2-chloro analog is better suited for stepwise functionalization, leveraging chlorine’s lower activation energy for initial substitution.

Biological Activity

tert-Butyl (2,6-dibromopyridin-3-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring with two bromine substituents at the 2 and 6 positions, along with a tert-butyl group and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The molecular formula of this compound is C12H14Br2N2O2C_{12}H_{14}Br_2N_2O_2, with a molecular weight of 352.02 g/mol. The presence of the dibromopyridine moiety suggests significant interactions with biological targets, which can be leveraged for therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The bromine substituents enhance the lipophilicity and electronic properties of the molecule, potentially increasing its binding affinity to biological targets. The carbamate group may also play a crucial role in modulating the compound's pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on structurally related compounds have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
This compoundTBDTBD
Related Compound A3.136.25
Related Compound B4.08.0

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various kinases, which are critical in cellular signaling pathways. For example, compounds with similar structures have shown selectivity towards calmodulin-dependent kinases, suggesting that this compound could also exhibit similar inhibitory effects .

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (μM)
Calmodulin-dependent kinase 1DTBD
DAPK1TBD
CK2aTBD

Case Studies

  • Insulin Sensitivity Restoration : A study demonstrated that related compounds can restore insulin sensitivity in diet-induced obesity models in mice. This suggests potential applications for this compound in metabolic disorders .
  • Antimicrobial Peptide Mimicry : Research into synthetic mimics of antimicrobial peptides has shown that modifications to the pyridine scaffold can enhance activity against bacterial strains. This indicates that further exploration of this compound could yield valuable insights into developing new antimicrobial agents .

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